molecular formula C10H16ClNO4S B6328948 2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride CAS No. 100132-74-9

2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride

Cat. No.: B6328948
CAS No.: 100132-74-9
M. Wt: 281.76 g/mol
InChI Key: LDWKRIYCDUIKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride is a chemical compound with a molecular formula of C10H15NO4S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of an amino group, a methylsulfonyl group, and a propanediol moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the reaction of the amine with 1,3-dichloropropan-2-ol under basic conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted sulfonyl compounds.

Scientific Research Applications

2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[4-(methylsulfonyl)phenyl]ethanol
  • 2-Amino-1-[4-(methylsulfonyl)phenyl]propanol

Uniqueness

Compared to similar compounds, 2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride has a unique combination of functional groups that contribute to its distinct chemical and biological properties. The presence of both an amino group and a methylsulfonyl group allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWKRIYCDUIKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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